Acetic acid;3-(3,3-dihydroxypropoxy)propane-1,1-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;3-(3,3-dihydroxypropoxy)propane-1,1-diol is a complex organic compound with the molecular formula C11H24O9. This compound is characterized by the presence of multiple hydroxyl groups and an acetic acid moiety, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-(3,3-dihydroxypropoxy)propane-1,1-diol typically involves the reaction of acetic acid with 3,3-dihydroxypropoxypropane-1,1-diol. The reaction is carried out under controlled conditions, often involving the use of catalysts to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where acetic acid is reacted with 3,3-dihydroxypropoxypropane-1,1-diol in the presence of catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is typically heated and stirred to ensure complete conversion of the reactants to the desired product. The product is then purified through distillation or crystallization techniques to achieve the required purity for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;3-(3,3-dihydroxypropoxy)propane-1,1-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Acetic acid;3-(3,3-dihydroxypropoxy)propane-1,1-diol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a model compound in enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;3-(3,3-dihydroxypropoxy)propane-1,1-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. The acetic acid moiety can participate in esterification and hydrolysis reactions, affecting the overall chemical behavior of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propionic acid: Similar in structure but with a different carbon chain length.
Butyric acid: Another carboxylic acid with a longer carbon chain.
Lactic acid: Contains a hydroxyl group but differs in its overall structure.
Uniqueness
Acetic acid;3-(3,3-dihydroxypropoxy)propane-1,1-diol is unique due to its multiple hydroxyl groups and the presence of an acetic acid moiety. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
57348-99-9 |
---|---|
Molekularformel |
C14H30O13 |
Molekulargewicht |
406.38 g/mol |
IUPAC-Name |
acetic acid;3-(3,3-dihydroxypropoxy)propane-1,1-diol |
InChI |
InChI=1S/C6H14O5.4C2H4O2/c7-5(8)1-3-11-4-2-6(9)10;4*1-2(3)4/h5-10H,1-4H2;4*1H3,(H,3,4) |
InChI-Schlüssel |
VDRBIVVRCHBCFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.C(COCCC(O)O)C(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.